molecular formula C7H5F3N2O4S B1365844 2-Nitro-4-(trifluoromethyl)benzenesulfonamide CAS No. 577-61-7

2-Nitro-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1365844
CAS No.: 577-61-7
M. Wt: 270.19 g/mol
InChI Key: GCJFIVMGFRULPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F3N2O4S. It is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide typically involves the nitration of 4-(trifluoromethyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    4-Nitrobenzenesulfonamide: Lacks the trifluoromethyl group, affecting its biological activity.

Uniqueness

2-Nitro-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its nitro, trifluoromethyl, and sulfonamide groups. This combination imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-2-6(17(11,15)16)5(3-4)12(13)14/h1-3H,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFIVMGFRULPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404542
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-61-7
Record name 2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Nitro-4-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Nitro-4-(trifluoromethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.